Biotin-PEG3-CONH-Ph-CF3-diazirine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

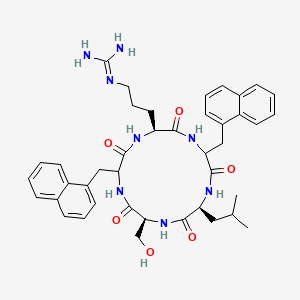

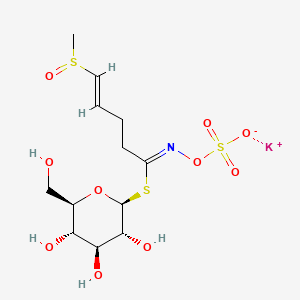

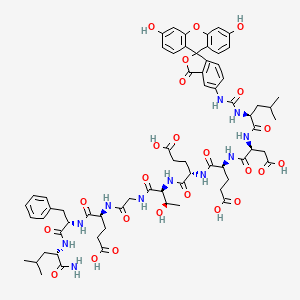

Biotin-PEG3-CONH-Ph-CF3-diazirine is a biotin-labeled polyethylene glycol derivative. This compound is primarily used for protein labeling due to its biotin moiety, which has a high affinity for avidin and streptavidin proteins. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, while the diazirine group allows for photo-crosslinking, making it a versatile tool in biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-CONH-Ph-CF3-diazirine involves multiple steps:

Biotinylation: Biotin is first activated and then conjugated to a polyethylene glycol (PEG) chain.

PEGylation: The PEG chain is then linked to a phenyl group (Ph) through an amide bond (CONH).

Diazirine Introduction: Finally, the trifluoromethyl diazirine (CF3-diazirine) group is introduced to the phenyl ring.

Each step requires specific reaction conditions, such as the use of coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) and solvents (e.g., dimethyl sulfoxide) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and employing rigorous quality control measures to ensure consistency .

Análisis De Reacciones Químicas

Types of Reactions

Biotin-PEG3-CONH-Ph-CF3-diazirine undergoes several types of chemical reactions:

Photo-crosslinking: Upon exposure to UV light, the diazirine group forms a reactive carbene intermediate that can covalently bond with nearby molecules.

Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin proteins, forming a stable complex

Common Reagents and Conditions

Photo-crosslinking: UV light (typically 365 nm) is used to activate the diazirine group.

Biotin-Avidin Interaction: This reaction occurs under physiological conditions (pH 7.4, 37°C) and does not require additional reagents

Major Products Formed

Photo-crosslinking: Covalent adducts between this compound and target proteins or other biomolecules.

Biotin-Avidin Interaction: Biotin-avidin or biotin-streptavidin complexes

Aplicaciones Científicas De Investigación

Biotin-PEG3-CONH-Ph-CF3-diazirine has a wide range of applications in scientific research:

Protein Labeling: Used to label proteins for detection and purification.

Photoaffinity Labeling: Utilized to study protein-protein and protein-ligand interactions by forming covalent bonds upon UV activation.

Cell Surface Mapping: Employed to map the distribution of proteins on cell surfaces.

Drug Discovery: Aids in identifying molecular targets and binding sites of potential drug candidates

Mecanismo De Acción

The mechanism of action of Biotin-PEG3-CONH-Ph-CF3-diazirine involves:

Biotin-Avidin Interaction: The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the detection and purification of labeled proteins.

Photo-crosslinking: Upon UV light exposure, the diazirine group forms a reactive carbene intermediate that covalently bonds with nearby molecules, enabling the study of molecular interactions

Comparación Con Compuestos Similares

Similar Compounds

Biotin-PEG2-CONH-Ph-CF3-diazirine: Similar structure but with a shorter PEG spacer.

Biotin-PEG4-CONH-Ph-CF3-diazirine: Similar structure but with a longer PEG spacer.

Biotin-PEG3-CONH-Ph-N3: Similar structure but with an azide group instead of diazirine

Uniqueness

Biotin-PEG3-CONH-Ph-CF3-diazirine is unique due to its balanced PEG spacer length, which provides optimal solubility and minimal steric hindrance, and its diazirine group, which allows for efficient photo-crosslinking. This combination makes it a versatile and effective tool for various biochemical applications .

Propiedades

Número CAS |

2845211-64-3 |

|---|---|

Fórmula molecular |

C28H39F3N6O6S |

Peso molecular |

644.7 g/mol |

Nombre IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-oxo-3-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methylamino]propoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C28H39F3N6O6S/c29-28(30,31)27(36-37-27)20-7-5-19(6-8-20)17-33-24(39)9-11-41-13-15-43-16-14-42-12-10-32-23(38)4-2-1-3-22-25-21(18-44-22)34-26(40)35-25/h5-8,21-22,25H,1-4,9-18H2,(H,32,38)(H,33,39)(H2,34,35,40)/t21-,22-,25-/m0/s1 |

Clave InChI |

DYDRORMEQWOQIZ-HWBMXIPRSA-N |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)

![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)